molecular formula C9H4F2LiNO2 B6195705 lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate CAS No. 2680537-70-4

lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate

Cat. No.: B6195705
CAS No.: 2680537-70-4
M. Wt: 203.1 g/mol
InChI Key: PBVQNVVMLAZEAM-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound features a lithium ion paired with a 2-(4-cyanophenyl)-2,2-difluoroacetate anion, which includes a cyanophenyl group and two fluorine atoms attached to an acetate group. Its structure and reactivity make it a valuable subject for research in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate typically involves the reaction of 2-(4-cyanophenyl)-2,2-difluoroacetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure complete conversion and high yield.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a series of reactors. This method allows for better control over reaction conditions and scalability. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The cyanophenyl group can participate in redox reactions, altering the oxidation state of the compound.

    Hydrolysis: The ester bond in the acetate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

Lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyanophenyl group can interact with specific binding sites, while the lithium ion may influence ionic balance and signaling pathways. These interactions can modulate biological processes and lead to various effects, depending on the context of use.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) 2-(4-cyanophenyl)oxetane-2-carboxylate
  • Lithium(1+) 2-(4-cyanophenyl)propanoate
  • Lithium(1+) 2-(4-cyanophenyl)butanoate

Uniqueness

Lithium(1+) 2-(4-cyanophenyl)-2,2-difluoroacetate is unique due to the presence of the difluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. The fluorine atoms enhance the compound’s lipophilicity and electron-withdrawing effects, making it a valuable compound for various applications.

Properties

CAS No.

2680537-70-4

Molecular Formula

C9H4F2LiNO2

Molecular Weight

203.1 g/mol

IUPAC Name

lithium;2-(4-cyanophenyl)-2,2-difluoroacetate

InChI

InChI=1S/C9H5F2NO2.Li/c10-9(11,8(13)14)7-3-1-6(5-12)2-4-7;/h1-4H,(H,13,14);/q;+1/p-1

InChI Key

PBVQNVVMLAZEAM-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=CC=C1C#N)C(C(=O)[O-])(F)F

Purity

95

Origin of Product

United States

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